molecular formula C18H20N4O2S2 B2451739 4-(thiophen-2-yl)-3-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034232-74-9

4-(thiophen-2-yl)-3-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2451739
CAS RN: 2034232-74-9
M. Wt: 388.5
InChI Key: FCNWBMZHXULYPT-UHFFFAOYSA-N
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Description

4-(thiophen-2-yl)-3-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications

Luminescent Complexes

A study highlighted the synthesis of a new complex of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) triflate, demonstrating luminescence in solid state and highly luminescent solutions in acetonitrile with significant quantum yields for red and green emission. This research suggests potential applications of similar structures in luminescent materials and optical devices (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).

Antimicrobial Activities

Another research focused on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, indicating that such compounds, including structures similar to 4-(thiophen-2-yl)-3-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one, can possess good or moderate activities against various microorganisms. This opens up possibilities for these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Herbicide and Plant Growth Regulation

Research on 1-methyl and acetyl-4-substituted piperazines, including those related to the query compound, showed potential herbicidal activity and cytokinin-like effects, suggesting these compounds' application in agriculture for weed control and plant growth regulation (Stoilkova, Yonova, & Ananieva, 2014).

5-HT2 Antagonist Activity

The synthesis of 4-(benzo[b]thiophen-3-yl)piperidines and related structures demonstrated 5-HT2 antagonist activity, indicating potential applications in the development of therapeutic agents for disorders associated with the serotonin system, such as depression and anxiety (Watanabe, Yoshiwara, & Kanao, 1993).

EGFR Inhibitors for Anti-Cancer Activity

A study on benzimidazole derivatives bearing 1,2,4-triazole, closely related to the query compound, involved detailed theoretical analysis and molecular docking studies to evaluate their anti-cancer properties as EGFR inhibitors. This suggests the compound's framework could be useful in designing new anti-cancer drugs (Karayel, 2021).

properties

IUPAC Name

4-thiophen-2-yl-3-[[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c23-16(11-14-5-9-25-12-14)21-6-3-13(4-7-21)10-15-19-20-18(24)22(15)17-2-1-8-26-17/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNWBMZHXULYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(thiophen-2-yl)-3-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

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